2-Methyl-3-propan-2-ylcyclohex-2-en-1-one
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Overview
Description
2-Methyl-3-propan-2-ylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O. It is a colorless or pale yellow liquid with a distinctive odor. This compound is commonly used in the synthesis of fragrances and flavors due to its unique scent profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-3-propan-2-ylcyclohex-2-en-1-one involves the aldol condensation reaction. In this process, the corresponding cyclohexanone is reacted with acetone under basic conditions to yield the desired product . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-propan-2-ylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance and flavor industry to impart specific scents and flavors to products
Mechanism of Action
The mechanism of action of 2-Methyl-3-propan-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-propan-2-ylcyclohex-2-en-1-one: Similar structure but different position of the methyl group.
Piperitone: Another compound with a similar cyclohexenone structure but different substituents.
Uniqueness
2-Methyl-3-propan-2-ylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of fragrances and flavors, as well as in scientific research .
Properties
IUPAC Name |
2-methyl-3-propan-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-6-10(11)8(9)3/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLALNKFYLVVKCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCCC1=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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